Loratadine-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

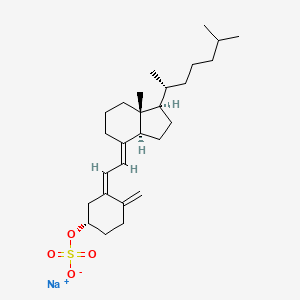

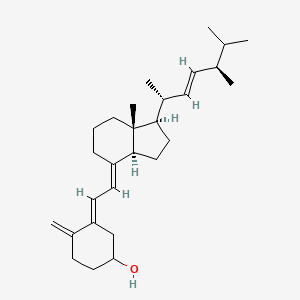

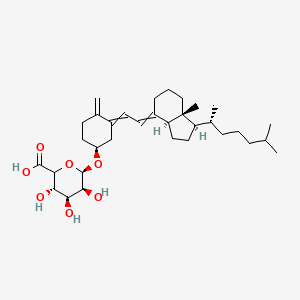

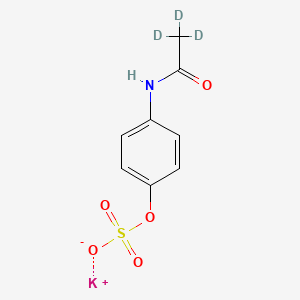

Loratadine-d4, also known as Loratidine-d4, is a stable isotope of Loratadine . It is used as an internal standard for the quantification of Loratadine . Loratadine is a non-sedating antihistamine that acts as a selective inverse agonist of peripheral histamine H1 receptors . It is used to treat allergy symptoms, including runny or stuffy nose, sneezing, watery eyes, and itching of the eyes, nose, or throat .

Synthesis Analysis

The synthesis of Loratadine-d4 involves complex processes. The determination of the crystal structure of the metastable form II of Loratadine was reported using a combination of low-resolution 3D electron diffraction data and density functional theory .Molecular Structure Analysis

The molecular structure of Loratadine-d4 is similar to that of Loratadine, with the difference being the presence of deuterium . The crystal structure of Loratadine was determined using 3D electron diffraction data and density functional theory .Chemical Reactions Analysis

Loratadine-d4, like Loratadine, acts as a selective inverse agonist of peripheral histamine H1 receptors . It has been shown to inhibit the release of leukotriene C4 and histamine from rodent mast cells .Physical And Chemical Properties Analysis

Loratadine-d4 shares similar physical and chemical properties with Loratadine. Metastable polymorphs of Loratadine typically display higher solubility than their thermodynamically stable counterparts, while having dissimilar mechanical and biopharmaceutical properties .Applications De Recherche Scientifique

Inhibitory Effect on Histamine Release

Loratadine, a powerful H1 antagonist, is shown to modulate histamine release from human basophils, both IgE-mediated and IgE-independent. This suggests loratadine has the capacity beyond H1 receptor blocking, providing anti-inflammatory effects by inhibiting histamine release (Miadonna et al., 1994).

Effect on Human Tumor Cell Lines

Loratadine is found to dysregulate cell cycle progression and enhance the effect of radiation in human tumor cell lines. It induces G2/M arrest and activation of the cell-cycle associated protein Chk1, suggesting a potential role as a chemotherapeutic agent and a modifier of radiation responsiveness in cancer treatment (Soule et al., 2010).

Anti-Inflammatory Activities

Loratadine exhibits anti-inflammatory activity by inhibiting the release of preformed and de novo synthesized mediators from human Fc epsilon RI+ cells. This indicates its potential for broader use in the treatment of inflammatory and allergic conditions (Genovese et al., 1997).

Interaction with Human Cardiac Channels

Loratadine demonstrates an inhibitory effect on human cardiac K+ channels, which could provide insights into the molecular mechanism of reported atrial arrhythmias associated with loratadine use (Crumb, 1999).

Suppression of NF-kB Pathway

Loratadine has been found to suppress the NF-kB pathway, targeting Syk and Src proteins. This mechanism suggests its potential use in controlling inflammatory responses, further highlighting its anti-inflammatory capabilities (Hunto et al., 2020).

Orientations Futures

The future directions of Loratadine-d4 are likely to be influenced by the ongoing research and development in the field of antihistamines. As a stable isotope of Loratadine, Loratadine-d4 could be used in various research studies to better understand the pharmacokinetics and pharmacodynamics of Loratadine .

Propriétés

Numéro CAS |

381727-27-1 |

|---|---|

Nom du produit |

Loratadine-d4 |

Formule moléculaire |

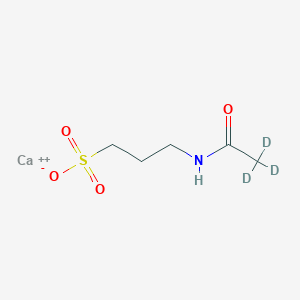

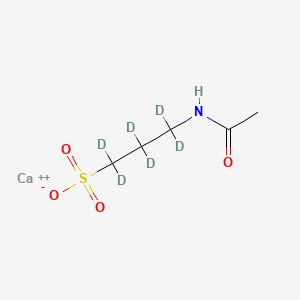

C22H19D4ClN2O2 |

Poids moléculaire |

386.91 |

Pureté |

98% by HPLC; 98% atom D |

Numéros CAS associés |

79794-75-5 (unlabelled) |

Synonymes |

4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic Acid-d5, Ethyl Ester |

Étiquette |

Loratadine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.